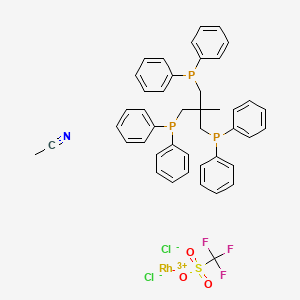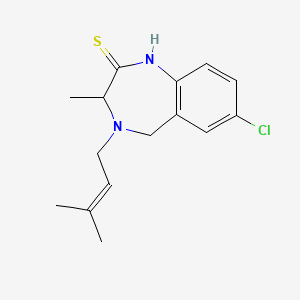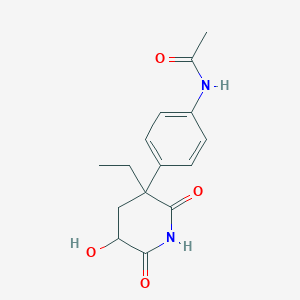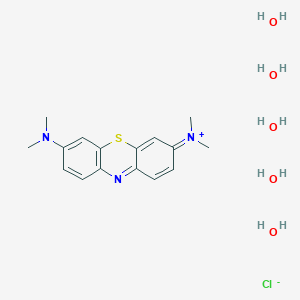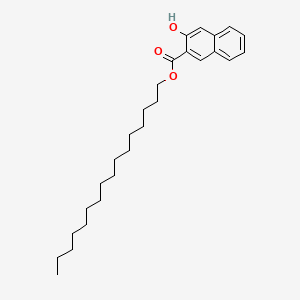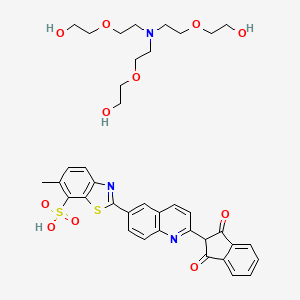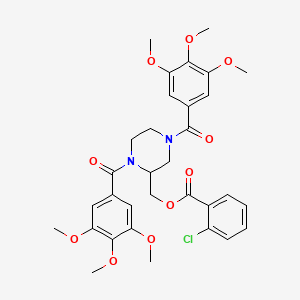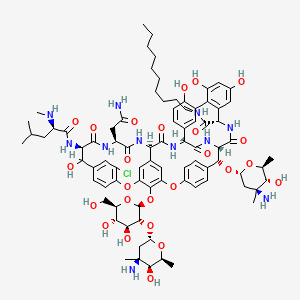
Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- is a complex organic compound that features a benzene ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, starting from simpler aromatic compounds. A common synthetic route may include:
Nucleophilic Substitution: Introduction of the bromophenoxy group via a nucleophilic substitution reaction.
Electrophilic Aromatic Substitution: Introduction of the fluoro group through electrophilic aromatic substitution.
Ether Formation: Formation of the propoxy group through etherification.
Final Assembly: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the halogenated groups, leading to dehalogenated products.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical transformations.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- depends on its specific application. For instance, if used as a pharmaceutical, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-fluoro-2-(4-bromophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)
- Benzene, 2-(4-chlorophenoxy)-1-fluoro-4-((2-(4-bromophenyl)-2-methylpropoxy)methyl)
- Benzene, 2-(4-bromophenoxy)-1-chloro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)
Uniqueness
The uniqueness of Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in various fields.
Propiedades
Número CAS |
83492-83-5 |
|---|---|
Fórmula molecular |
C23H21BrClFO2 |
Peso molecular |
463.8 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-1-fluorobenzene |
InChI |
InChI=1S/C23H21BrClFO2/c1-23(2,17-4-8-19(25)9-5-17)15-27-14-16-3-12-21(26)22(13-16)28-20-10-6-18(24)7-11-20/h3-13H,14-15H2,1-2H3 |
Clave InChI |
OSGPUJRJFJWBCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


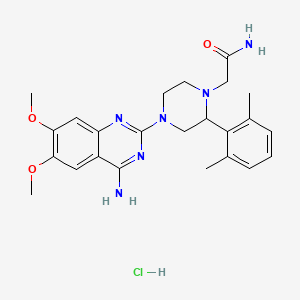
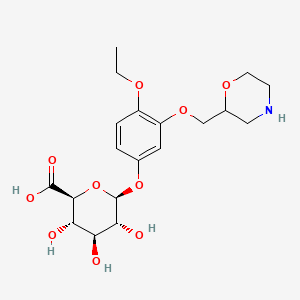

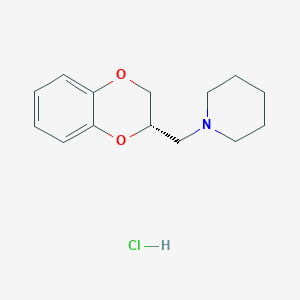

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
